(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide
Description
(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) linked to a 9-oxo-xanthene moiety.
Properties
IUPAC Name |
(E)-N-(9-oxoxanthen-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-14H,(H,23,24)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPGXVTZNQYTD-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide, also known as a derivative of xanthone, has garnered attention for its potential biological activities. This compound, with a molecular formula of C22H15NO3 and a molecular weight of 341.366 g/mol, is being studied for various pharmacological effects, including its role in neuroprotection and anticonvulsant activity.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of xanthone derivatives. For instance, compounds similar to this compound have shown effectiveness in various animal models of epilepsy. Research indicates that these compounds can modulate neurotransmitter systems, which is crucial for seizure control.
Table 1: Anticonvulsant Activity in Animal Models
| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | MES | 44.46 | i.p. |
| KM-568 | 6-Hz | 71.55 | i.p. |
| KM-568 | Frings Mouse | 13.21 | i.p. |
Note: MES = maximal electroshock test.
The data indicates that the compound exhibits significant anticonvulsant effects across different models, suggesting its potential as a therapeutic agent for epilepsy.
Neuroprotective Effects
In addition to anticonvulsant activity, xanthone derivatives have been studied for their neuroprotective effects. These compounds may exert protective actions against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
A study demonstrated that certain xanthone derivatives could reduce neuronal cell death in vitro under oxidative stress conditions. This suggests that this compound may offer neuroprotective benefits that warrant further investigation.
Case Studies
- Study on Anticonvulsant Activity : A preclinical study evaluated the efficacy of various cinnamamide derivatives, including those related to this compound. The study found that these compounds significantly reduced seizure frequency in animal models, leading to the conclusion that they could be developed into new anticonvulsant medications .
- Neuroprotection in Oxidative Stress : Another research effort focused on the neuroprotective properties of xanthone derivatives against oxidative stress-induced cell death in neuronal cultures. The results showed that these compounds could effectively scavenge free radicals and protect neuronal cells from apoptosis .
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity evaluations indicate that this compound exhibits low cytotoxicity in standard cell lines at concentrations up to 100 µM . Further studies are necessary to fully understand the safety profile and potential side effects associated with chronic administration.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s xanthone moiety distinguishes it from other N-arylcinnamamides, which typically feature mono- or di-substituted phenyl rings. Key analogs include:
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) : Exhibits superior antimicrobial activity (MIC 12.9–25.9 µM against MRSA) due to electron-withdrawing CF₃ and fluorine groups at the meta and para positions .
- (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20): Shows potent anti-inflammatory effects by attenuating NF-κB activation, likely due to bulky halogen substituents inducing non-planar conformations .
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Demonstrates high antitubercular activity (MIC 27.38 µM against M. tuberculosis) via enhanced lipophilicity and membrane penetration .
Table 1: Structural and Functional Comparison
Antimicrobial Activity
- Target Compound: No direct data. However, the xanthone core may reduce bioavailability compared to phenyl analogs due to higher molecular weight (317.34 g/mol vs. ~300 g/mol for phenyl derivatives) .
- Phenyl Analogs: Meta- and para-substitutions (e.g., CF₃, NO₂) enhance activity by increasing lipophilicity (logD 3.5–4.2) and disrupting bacterial membranes. Compound 10 outperforms ampicillin against MRSA .
Anti-Inflammatory Activity
- Target Compound : The xanthone’s planar structure may limit anti-inflammatory effects, as bulky substituents (e.g., 2,6-dibromo in compound 20) are critical for NF-κB inhibition .
- Phenyl Analogs: Di-substitution at ortho/meta positions (e.g., 2,6-Br) induces non-planarity, improving binding to inflammatory targets. Compound 12 (2,6-dibromo) matches prednisone’s efficacy .
Physicochemical and ADMET Properties
- Lipophilicity : The xanthone derivative’s experimental logD is unavailable, but computational models predict higher values (~4.5) than phenyl analogs (logD 3.1–4.2) due to the fused aromatic system .
- Toxicity : Xanthone derivatives may exhibit lower cytotoxicity than halogenated phenyl analogs (e.g., compound 11, IC₅₀ 6.5 µM) due to reduced electrophilicity .
Table 2: Physicochemical Comparison
| Property | Target Compound | Compound 10 | Compound 20 |
|---|---|---|---|
| Molecular Weight (g/mol) | 317.34 | 309.25 | 451.56 |
| logD (predicted) | ~4.5 | 3.8 | 4.2 |
| Solubility (µg/mL) | <10 (estimated) | 15–20 | <5 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide with optimal yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For structurally similar enamide derivatives, microwave-assisted methods (130°C, 50 min) using chlorobenzene and PCl₃ as catalysts have shown improved reaction efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the compound from byproducts. Yield optimization should prioritize stoichiometric ratios of reactants and inert atmospheric conditions to prevent oxidation .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the (2E)-stereochemistry and aromatic substitution patterns.
- IR : Detect functional groups (amide C=O stretch ~1650 cm⁻¹, xanthenone carbonyl ~1700 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm molecular geometry, as demonstrated for related xanthenone derivatives .
- Mass spectrometry (HRMS) : Validate molecular weight (calculated: ~357.4 g/mol for C₂₄H₁₉NO₃) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Based on GHS classifications for structurally similar xanthenone derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (P264, P280) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s stability vary under different solvent systems or pH conditions?
- Methodological Answer : Stability studies should include:
- Solvent compatibility : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents via UV-Vis monitoring (λmax ~280 nm for xanthenone chromophore) .
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) with HPLC analysis to track decomposition products .
- Light sensitivity : Store in amber vials if photodegradation is observed under UV irradiation .
Q. What computational approaches predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), given structural similarities to anti-inflammatory xanthenone derivatives .
- ADMET prediction : Calculate logP (ClogP ~3.2) and aqueous solubility (Sw ~0.01 mg/mL) using ACD/Percepta to assess pharmacokinetic properties .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties with reactivity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing splitting inconsistencies .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- X-ray validation : Compare experimental crystal structure with NMR-derived conformers .
Q. What experimental designs address discrepancies in biological activity assays?
- Methodological Answer :
- Dose-response curves : Use 8-point dilutions (1 nM–100 μM) to establish IC₅₀ values, minimizing false positives in cytotoxicity assays .
- Positive controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition) to normalize inter-assay variability .
- Statistical modeling : Apply ANOVA with post-hoc Tukey tests to evaluate significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
